molecular formula C19H23N3O4S2 B11082624 4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide

4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide

Cat. No.: B11082624
M. Wt: 421.5 g/mol
InChI Key: YWYGBNCYZXXPMO-QPJJXVBHSA-N
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Description

4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide: , also known by its IUPAC name 4-({4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}carbonyl)aniline , is a chemical compound with the molecular formula C20H23N3O. It has a molecular weight of 321.42 g/mol . The compound’s structure consists of a sulfonamide group attached to a benzene ring via a piperazine linker.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of aniline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. Subsequent reaction with an appropriate aldehyde (such as cinnamaldehyde) yields the final product .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amino group is a crucial step in its synthesis.

    Substitution: The sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H) in the presence of a suitable catalyst (e.g., palladium on carbon).

    Substitution: Chlorinating agents (e.g., thionyl chloride) for the initial sulfonamide formation.

Major Products: The major product formed during synthesis is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties due to its structural features. Researchers explore its potential as a drug candidate.

    Chemistry: It serves as a building block for designing other molecules with similar functionalities.

    Industry: Its sulfonamide moiety makes it useful in organic synthesis and material science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzenesulfonamide

InChI

InChI=1S/C19H23N3O4S2/c20-27(23,24)18-8-10-19(11-9-18)28(25,26)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H2,20,23,24)/b7-4+

InChI Key

YWYGBNCYZXXPMO-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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